Methyl 6-cyclohexylidene-3-oxohexanoate
Description
Methyl 6-cyclohexylidene-3-oxohexanoate (CAS: 78249-37-3, DTXSID30507390) is a methyl ester characterized by a cyclohexylidene group at the 6-position and a ketone moiety at the 3-position of the hexanoate backbone . Its structure combines ester functionality with conjugated cyclic and carbonyl groups, making it a versatile intermediate in organic synthesis, particularly for macrocyclic compound functionalization . The cyclohexylidene group introduces steric and electronic effects that influence reactivity, solubility, and applications in chemical probes or supramolecular chemistry.
Properties
CAS No. |
78249-37-3 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 6-cyclohexylidene-3-oxohexanoate |
InChI |
InChI=1S/C13H20O3/c1-16-13(15)10-12(14)9-5-8-11-6-3-2-4-7-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
SCIKOJWHTULJHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCC=C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyclohexylidene-3-oxohexanoate can be synthesized through the ozonolytic cleavage of cyclohexene. The process involves the following steps :
Ozonolysis: Cyclohexene is reacted with ozone in the presence of dichloromethane and methanol at -78°C. The reaction forms an ozonide intermediate.
Reduction: The ozonide intermediate is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclohexylidene-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyclohexylidene-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 6-cyclohexylidene-3-oxohexanoate involves its interaction with various molecular targets:
Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction.
Pathways: It may participate in metabolic pathways involving fatty acid derivatives and ketone bodies.
Comparison with Similar Compounds
The following analysis compares methyl 6-cyclohexylidene-3-oxohexanoate with structurally or functionally related esters and cyclohexane derivatives.
Structural and Functional Analogues
Key Observations :
- Reactivity: The azido group in methyl 6-(4-azidobutanamido)-3-oxohexanoate enables bioorthogonal reactions, contrasting with the inert cyclohexylidene group in the target compound .
- Applications: While methyl decanoate is used in non-specialized roles (e.g., solvents), the target compound’s conjugated structure suits niche applications in macrocycle synthesis .
Physicochemical Properties
Limited direct data exist for this compound, but general trends for methyl esters can be inferred:
- Solubility: Cyclohexylidene likely reduces water solubility compared to linear esters (e.g., methyl decanoate) .
- Thermal Stability: Conjugation between the cyclohexylidene and ketone groups may enhance stability relative to amino-substituted analogs .
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